N-(4-chloro-3-fluorophenyl)oxane-4-carboxamide
Description
N-(4-chloro-3-fluorophenyl)oxane-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorinated and fluorinated phenyl ring attached to an oxane (tetrahydropyran) ring, with a carboxamide functional group. The presence of both chlorine and fluorine atoms in the phenyl ring can significantly influence the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C12H13ClFNO2 |
|---|---|
Molecular Weight |
257.69 g/mol |
IUPAC Name |
N-(4-chloro-3-fluorophenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C12H13ClFNO2/c13-10-2-1-9(7-11(10)14)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6H2,(H,15,16) |
InChI Key |
XJJVVBYHPXVAAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-fluorophenyl)oxane-4-carboxamide typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or by using tetrahydropyranyl protecting groups.
Introduction of the Phenyl Ring: The chlorinated and fluorinated phenyl ring can be introduced via nucleophilic aromatic substitution reactions, where a suitable nucleophile attacks the aromatic ring, displacing a leaving group.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-fluorophenyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-fluorophenyl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with similar halogenated phenyl rings but different heterocyclic core.
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine: Another compound with a similar halogenated phenyl ring but different functional groups and applications.
Uniqueness
N-(4-chloro-3-fluorophenyl)oxane-4-carboxamide is unique due to its specific combination of a chlorinated and fluorinated phenyl ring with an oxane ring and carboxamide group. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
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